![molecular formula C18H16N6S2 B8249499 (3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B8249499.png)
(3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile
説明
(3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile is a useful research compound. Its molecular formula is C18H16N6S2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivatives
- The compound has been synthesized through the alkylation of cyanothioacetamide, leading to the formation of analogs like 2-benzylsulfanyl-4,6-dimethylpyridine-3-carbonitrile. This showcases its versatility in creating a range of chemical structures (Dyachenko et al., 2018).
Applications in Organic Chemistry
- It serves as a precursor in the synthesis of various organic compounds. For instance, it has been used in the novel synthesis of 3,4-diaminobutanenitriles and 4-amino-2-butenenitriles, highlighting its significance in organic synthesis (D’hooghe et al., 2007).
Catalysis and Ligand Formation
- The compound has implications in the development of ligands for catalysis. It has been part of the study in rigid P-chiral phosphine ligands used for rhodium-catalyzed asymmetric hydrogenation, demonstrating its application in catalytic processes (Imamoto et al., 2012).
Structural Studies
- X-ray diffractometry studies have involved derivatives of this compound to understand the effects of capto-dative substitution on molecular geometry, contributing to our understanding of molecular structures in chemistry (Tinant et al., 2010).
Self-Healing Materials
- A derivative of this compound, bis(4-aminophenyl) disulfide, has been used in the design of self-healing poly(urea–urethane) elastomers. This underscores its potential in creating advanced materials with self-healing properties (Rekondo et al., 2014).
Sensor Development
- It has been included in the design of multi-mode fluorescence sensors for the detection of volatile amines, indicating its utility in sensor technology (Kong et al., 2017).
特性
IUPAC Name |
(3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2/b17-11+,18-12? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEXZJFMOKTQEZ-AJNZCQSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N)SC(=C(C#N)/C(=C(\N)/SC2=CC=CC=C2N)/C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[1-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid](/img/structure/B8249423.png)
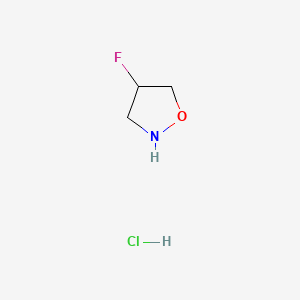
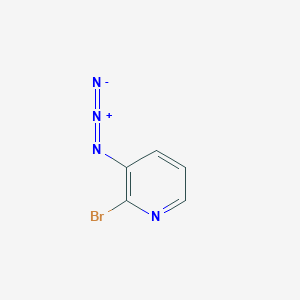

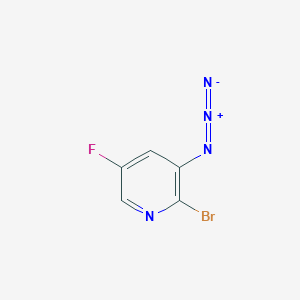
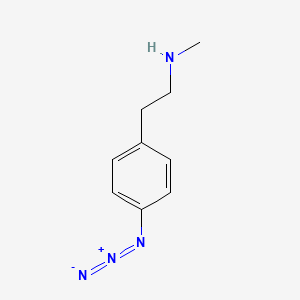
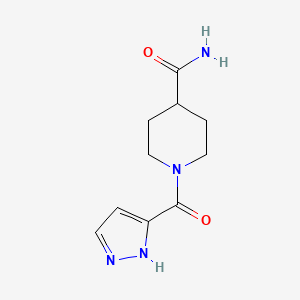

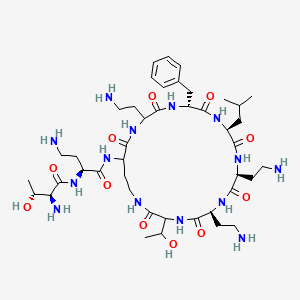



![(4,5,14,15,16-Pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate](/img/structure/B8249513.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8249517.png)